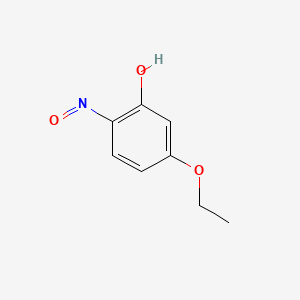

5-Ethoxy-2-nitrosophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13958-13-9 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

5-ethoxy-2-nitrosophenol |

InChI |

InChI=1S/C8H9NO3/c1-2-12-6-3-4-7(9-11)8(10)5-6/h3-5,10H,2H2,1H3 |

InChI Key |

QKSUTIDGHCYZAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Ethoxy 2 Nitrosophenol

Direct Synthetic Routes to 5-Ethoxy-2-nitrosophenol

Direct synthesis focuses on introducing the nitroso group onto a pre-existing 5-ethoxyphenol framework or by modifying a closely related precursor.

Baudisch Reaction Analogues for Ortho-Nitrosation of Phenols

The Baudisch reaction is a historical method for synthesizing ortho-nitrosophenols from substituted benzenes, hydroxylamine, and hydrogen peroxide, typically using copper salts as a catalyst. drugfuture.com This reaction is particularly effective for phenols, as the metal ion coordinates to the phenoxy oxygen and the incoming nitrosyl group, directing the substitution to the ortho position. wikipedia.org

Originally detailed by Oskar Baudisch, the proposed mechanism involves the in-situ formation of nitroxyl (HN=O), which then attacks the aromatic ring. wikipedia.org For a substituted phenol like 5-ethoxyphenol, the copper ion would chelate with the phenolic oxygen, directing the nitrosation specifically to the C2 (ortho) position, overcoming the typical para-directing electronic effects of conventional electrophilic aromatic substitution. wikipedia.org While specific literature detailing the application of the Baudisch reaction for this compound is scarce, the general mechanism strongly supports its feasibility for this transformation.

Table 1: General Parameters of the Baudisch Reaction for Phenols

| Parameter | Description | Reference |

|---|---|---|

| Substrate | Phenol or substituted phenol (e.g., 5-Ethoxyphenol) | wikipedia.org |

| Reagents | Hydroxylamine, Hydrogen Peroxide (H₂O₂) | drugfuture.com |

| Catalyst | Copper(I) or Copper(II) salts | drugfuture.com |

| Key Intermediate | Nitroxyl (HN=O) | wikipedia.org |

| Regioselectivity | Ortho-hydroxylation and nitrosation | nih.gov |

| Product | Ortho-nitrosophenol as a copper complex | wikipedia.org |

Selective Nitrosation of 5-Ethoxyphenol Derivatives

A more common and direct method for the synthesis of nitrosophenols is the reaction of a phenol with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups of 5-ethoxyphenol are both activating and ortho-, para-directing. The powerful activating nature of the hydroxyl group typically directs the incoming electrophile (the nitrosonium ion, NO⁺) to the positions ortho and para to it. In the case of 5-ethoxyphenol (also known as m-ethoxyphenol or resorcinol monoethyl ether), the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. nih.gov The combined directing effects favor substitution at these positions. Nitrosation of phenols generally shows a high preference for the para position unless it is blocked. mlsu.ac.in However, ortho-substitution can be achieved, and in the synthesis of analogous compounds like 5-(diethylamino)-2-nitrosophenol, nitrosation occurs successfully at the ortho position.

A plausible synthetic procedure for this compound would involve dissolving 5-ethoxyphenol in an acidic solution and adding a solution of sodium nitrite dropwise while maintaining a temperature around 0°C to control the reaction rate and prevent side reactions.

Reduction Pathways from 5-Ethoxy-2-nitrophenol (If applicable)

The synthesis of this compound from its nitro analogue, 5-ethoxy-2-nitrophenol, requires the selective partial reduction of a nitro group (-NO₂) to a nitroso group (-NO). This transformation is challenging because many common reducing agents, such as catalytic hydrogenation with palladium on carbon or iron in acidic media, tend to reduce the nitro group completely to an amine (-NH₂). wikipedia.orgstackexchange.com

However, specific reagents and conditions can achieve this partial reduction. Methods for reducing aromatic nitro compounds to the corresponding hydroxylamines or nitroso compounds include:

Electrolytic reduction under controlled potential. wikipedia.org

Reduction with zinc metal in an aqueous solution of ammonium chloride. wikipedia.org

Using specific catalytic systems like rhodium on carbon with hydrazine at room temperature for the formation of hydroxylamines, which can then be oxidized to the nitroso compound. wikipedia.org

While this pathway is chemically feasible, it is often less direct and may result in lower yields compared to direct nitrosation due to the difficulty in stopping the reduction at the nitroso stage.

Precursor Synthesis and Functional Group Transformations

The availability of high-quality precursors is critical for the successful synthesis of the target compound. The primary precursor for the direct nitrosation routes is 5-ethoxyphenol.

Preparation of Ethoxylated Phenolic Intermediates

Synthesis of 5-Ethoxyphenol (Resorcinol monoethyl ether) The most straightforward synthesis of 5-ethoxyphenol starts from resorcinol (1,3-dihydroxybenzene). A regioselective mono-ethylation can be achieved via the Williamson ether synthesis. This involves treating resorcinol with one equivalent of a base (like sodium hydroxide) to form the more reactive phenoxide, followed by reaction with an ethylating agent such as diethyl sulfate or ethyl iodide. chemicalbook.com Controlling the stoichiometry is key to minimizing the formation of the di-ethoxylated byproduct.

Synthesis of other Ethoxyphenols Other ethoxylated phenols can be prepared through similar methods. For instance, 2-ethoxyphenol (guaiethol) is synthesized from catechol (1,2-dihydroxybenzene) and diethyl sulfate in the presence of sodium hydroxide and a solvent like toluene. tdcommons.org A patented process also describes the oxidation of phenetole (ethoxybenzene) using peroxy acids to produce a mixture of ethoxyphenols. google.com

Table 2: Selected Precursor Synthesis Methods

| Precursor | Starting Material(s) | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| 3-Methoxyphenol (analogue) | Resorcinol | Dimethyl sulfate, NaOH | 50% | chemicalbook.com |

| 2-Ethoxyphenol | Catechol, Diethyl sulfate | NaOH, Toluene | 65 gm (from 100 gm catechol) | tdcommons.org |

Regioselective Functionalization Strategies

Regioselectivity is the cornerstone of synthesizing a specific isomer like this compound. The strategies employed depend on the chosen synthetic route.

For Precursor Synthesis: The synthesis of 5-ethoxyphenol from the symmetric resorcinol does not require regiocontrol for the initial hydroxyl group placement, but the subsequent mono-ethylation relies on careful control of stoichiometry to selectively functionalize only one of the two hydroxyl groups.

For Direct Nitrosation: The regioselectivity of direct nitrosation is governed by the electronic and steric effects of the substituents on the phenol ring. The -OH group is a powerful ortho-, para-director. While the para-product is often favored, ortho-nitrosation can be achieved. The choice of solvent and nitrosating agent can influence the ortho/para ratio. mlsu.ac.in

Directed Ortho-Nitrosation: The Baudisch reaction exemplifies a powerful regioselective strategy. By using a copper catalyst, the reaction is explicitly directed to the ortho position of the phenolic hydroxyl group. wikipedia.org This chelation-controlled mechanism provides a reliable, albeit older, method for ensuring the formation of the 2-nitroso isomer.

Derivatization and Scaffold Modification of this compound

The chemical architecture of this compound offers multiple sites for structural modifications, enabling the generation of a diverse library of derivatives. These transformations can be strategically employed to alter the molecule's physicochemical properties and biological activity. The primary sites for derivatization include the phenolic hydroxyl group, the nitroso functional group, and the ethoxy side chain.

Reactions Involving the Nitroso Functional Group

The nitroso group (-N=O) is a key functional moiety in this compound and can undergo several important transformations, primarily reduction and oxidation.

Reduction to Amino Group: The nitroso group can be selectively reduced to an amino group (-NH2), yielding a 2-amino-5-ethoxyphenol derivative. A variety of reducing agents can be employed for this transformation. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. Other reducing agents such as tin(II) chloride in hydrochloric acid or sodium hydrosulfite can also be utilized. google.com This transformation is significant as it introduces a primary amine, which can be further functionalized.

Oxidation to Nitro Group: The nitroso group can be oxidized to a nitro group (-NO2) to furnish 5-ethoxy-2-nitrophenol. This oxidation can be achieved using various oxidizing agents. Nitric acid is a common reagent for the oxidation of nitrosophenols to nitrophenols. google.com Other oxidants, such as hydrogen peroxide, can also be employed, sometimes in the presence of a catalyst. The resulting nitrophenol can then serve as a precursor for a range of other chemical modifications.

| Reaction Type | Reagents | Product Type |

| Reduction | H2/Pd/C, SnCl2/HCl, Na2S2O4 | 2-Amino-5-ethoxyphenol derivative |

| Oxidation | Nitric Acid, Hydrogen Peroxide | 5-Ethoxy-2-nitrophenol |

Modifications of the Ethoxy Side Chain

The ethoxy group (-OCH2CH3) is generally considered to be less reactive than the phenolic hydroxyl and nitroso groups. However, under specific conditions, modifications can be achieved.

Cleavage to a Hydroxyl Group (O-Dealkylation): The ether linkage of the ethoxy group can be cleaved to regenerate a hydroxyl group, a process known as O-dealkylation or demethylation in the case of a methoxy (B1213986) group. wikipedia.org This reaction typically requires harsh conditions, such as heating with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.org Lewis acids, such as boron tribromide (BBr3), are also effective reagents for the cleavage of aryl ethers. This transformation would convert this compound into 2-nitrosbenzene-1,4-diol.

Functionalization of the Alkyl Chain: While direct functionalization of the unactivated ethyl group is challenging, it is theoretically possible through radical-based reactions. However, such reactions often lack selectivity and are not commonly employed for fine chemical synthesis. More practical approaches would involve the synthesis of analogs with pre-functionalized side chains. For example, starting with a precursor that has a longer or functionalized alkoxy chain would allow for a wider range of derivatives to be synthesized.

| Reaction Type | Reagents | Product Type |

| O-Dealkylation | HBr, HI, BBr3 | 2-Nitrosbenzene-1,4-diol |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Ethoxy 2 Nitrosophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-Resolution NMR spectroscopy is an unparalleled tool for probing the precise atomic connectivity and chemical environment of nuclei within a molecule. For 5-Ethoxy-2-nitrosophenol, NMR is critical for distinguishing between the phenol-nitroso and the quinone-oxime tautomers that are known to exist in equilibrium in solution. sedoptica.es

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) for the protons of this compound are based on the analysis of substituted phenols and aromatic nitroso compounds. chemicalbook.comdocbrown.info

Aromatic Protons: The benzene (B151609) ring is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm). The proton ortho to the hydroxyl group (H6) would likely appear as a doublet. The proton ortho to the ethoxy group (H4) would be a doublet of doublets, and the proton meta to both the hydroxyl and ethoxy groups (H3) would also be a doublet of doublets.

Ethoxy Group Protons: The ethoxy group will present as a characteristic ethyl pattern: a quartet around 4.0-4.2 ppm for the methylene protons (-OCH₂-) and a triplet around 1.3-1.5 ppm for the methyl protons (-CH₃). The downfield shift of the methylene group is due to its attachment to the deshielding oxygen atom.

Hydroxyl/Oxime Proton: The phenolic -OH proton in the nitrosophenol tautomer is expected to be a broad singlet at a significantly downfield chemical shift (potentially >10 ppm) due to strong intramolecular hydrogen bonding with the nitroso group. In the quinone-oxime tautomer, the oxime -NOH proton would also be a sharp singlet in a similar downfield region. The exact chemical shift and peak shape are highly dependent on the solvent, concentration, and the position of the tautomeric equilibrium. chemicalbook.com

Predicted ¹H NMR Chemical Shifts

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., aliphatic, aromatic, carbonyl). bhu.ac.in For this compound, eight distinct signals are expected. The presence of the quinone-oxime tautomer would present a different set of signals, notably with carbons in the C=O and C=N environments appearing at very downfield shifts.

Aromatic Carbons: Six signals are anticipated in the aromatic region (110-160 ppm). The carbons directly attached to oxygen (C1-OH and C5-OEt) will be the most downfield in this region. The carbon attached to the nitroso group (C2-NO) would also be significantly deshielded.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) is expected around 63-65 ppm, while the terminal methyl carbon (-CH₃) would be the most upfield signal, around 14-16 ppm.

Tautomer-Specific Carbons: In the quinone-oxime form, the C1 carbonyl carbon (C=O) would shift significantly downfield to ~180 ppm, and the C2 carbon (C=N) would be found around 150-160 ppm. Observing two distinct sets of signals for the aromatic ring would be strong evidence of a slow tautomeric equilibrium on the NMR timescale.

Predicted ¹³C NMR Chemical Shifts

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). Expected correlations include:

The methylene quartet of the ethoxy group with the methyl triplet.

Adjacent protons on the aromatic ring (e.g., H3 with H4, H4 with H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the -OCH₂- proton signal to the -OCH₂- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular framework. researchgate.net Key expected correlations include:

From the methylene protons (-OCH₂-) to the aromatic carbon C5 and the ethoxy methyl carbon.

From the aromatic protons to adjacent and geminal carbons, helping to sequence the substituents on the ring. For example, a correlation from the H6 proton to the C2-NO carbon would confirm their ortho relationship.

Infrared (IR) and Raman Spectroscopic Studies on Vibrational Modes and Hydrogen Bonding

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and specific information about functional groups and bonding interactions. nih.gov For this compound, a key feature is the strong intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-nitroso group. actachemscand.org

O-H Stretching: In a typical phenol, the O-H stretch appears as a sharp band around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond in the 2-nitrosophenol tautomer, this band is expected to be extremely broad and shifted to a much lower frequency, typically in the 3200-2500 cm⁻¹ region, and may even be absent or difficult to observe. actachemscand.orgquora.com This is a hallmark of strong chelation.

Aromatic Region: C=C stretching vibrations within the aromatic ring will produce a series of bands in the 1600-1450 cm⁻¹ region. C-H stretching vibrations will appear just above 3000 cm⁻¹.

Nitroso and Oxime Groups: The N=O stretch of the nitroso group is expected around 1500-1550 cm⁻¹. In the quinone-oxime tautomer, characteristic bands for the C=O stretch (~1650 cm⁻¹), C=N stretch (~1620 cm⁻¹), and N-O stretch (~950 cm⁻¹) would be anticipated.

Ethoxy Group: Vibrations corresponding to the C-O-C stretch of the ether linkage will appear in the 1250-1050 cm⁻¹ region. C-H bending and stretching modes of the ethyl group will also be present.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the symmetric vibrations of the aromatic ring and the nitroso group are typically strong, providing valuable structural information. spectroscopyonline.com

Predicted Key IR/Raman Vibrational Frequencies (cm⁻¹)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. Molecules with conjugated π-systems, known as chromophores, exhibit characteristic absorptions in the UV or visible range. msu.edu The this compound system, with its aromatic ring, nitroso group, and oxygen substituents, constitutes an extended chromophore.

Electronic Transitions: The spectrum is expected to be dominated by π → π* transitions associated with the conjugated aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms.

Absorption Maxima (λmax): Phenol itself absorbs around 275 nm. docbrown.info The addition of a nitroso group, which extends the conjugation, and an ethoxy group, which acts as an electron-donating auxochrome, is expected to cause a significant bathochromic (red) shift of the λmax to longer wavelengths, likely into the 300-400 nm region. The quinone-oxime tautomer, with its different conjugated system, would exhibit its own distinct λmax. The position of the absorption maxima will be sensitive to solvent polarity. Because the absorption band may extend into the violet/blue region of the visible spectrum (>400 nm), the compound is expected to appear colored (likely yellow or orange). docbrown.inforesearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. nih.gov It is also used to study fragmentation patterns, which can provide valuable structural information.

Molecular Formula Validation: The molecular formula for this compound is C₈H₉NO₃. HRMS would be used to confirm the experimental mass of its molecular ion (e.g., [M+H]⁺ or [M-H]⁻) matches the calculated theoretical mass with high precision (typically <5 ppm error).

Calculated Exact Mass: 167.05824

Fragmentation Pathways: Upon ionization, the molecule will break apart in a predictable manner. Common fragmentation pathways for this structure would likely involve:

Loss of the Ethyl Group: Cleavage of the ethoxy group could occur via loss of an ethyl radical (•C₂H₅, Δm = 29.0391) or through rearrangement and loss of ethene (C₂H₄, Δm = 28.0313).

Loss of the Nitroso Group: Cleavage of the C-N bond would result in the loss of a nitric oxide radical (•NO, Δm = 29.9979).

Phenolic Fragmentation: Phenols often undergo fragmentation by losing carbon monoxide (CO, Δm = 27.9949). researchgate.netdphen1.com

Combined Losses: Sequential losses, such as the loss of ethene followed by the loss of NO, are also highly probable. The precise fragmentation pattern can help confirm the connectivity of the different functional groups.

Predicted Key HRMS Fragments for C₈H₉NO₃

Lack of Crystallographic Data Precludes Detailed Structural Analysis of this compound

A comprehensive search for X-ray crystallographic data for the compound this compound has yielded no specific structural studies. Despite searching academic databases and chemical information repositories, no published crystal structure for this particular molecule could be located. As a result, a detailed analysis of its solid-state molecular conformation and intermolecular interactions based on X-ray crystallography, as requested, cannot be provided at this time.

The elucidation of a compound's three-dimensional structure through single-crystal X-ray diffraction is a fundamental technique in chemistry. It provides precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, this technique reveals how molecules are arranged in a crystal lattice, offering insight into the nature and geometry of intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. This information is crucial for understanding a compound's physical properties and chemical behavior in the solid state.

Without experimental crystallographic data for this compound, any discussion of its solid-state structure would be purely speculative. To generate the detailed content required—including data tables of crystallographic parameters and an in-depth analysis of molecular conformation and intermolecular forces—a successful X-ray diffraction study of a suitable single crystal of this compound would first need to be performed and its results published in the scientific literature.

Therefore, the requested section on "X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions" cannot be generated.

Tautomerism and Isomeric Equilibria in 5 Ethoxy 2 Nitrosophenol Systems

Nitroso-Phenol vs. Quinone Monoxime Tautomerism

At the heart of 5-Ethoxy-2-nitrosophenol's chemistry lies the equilibrium between its nitroso-phenol and quinone monoxime tautomers. This reversible isomerization involves the migration of a proton and a shift in electron distribution within the molecule.

The nitroso-phenol form is characterized by a hydroxyl (-OH) group and a nitroso (-NO) group attached to the aromatic ring. In contrast, the quinone monoxime form features a quinone-like ring structure with a carbonyl group (C=O) and an oxime group (N-OH). This equilibrium is not static but is influenced by various factors, leading to a co-existence of both forms in different ratios.

Experimental Evidence for Tautomeric Forms in Solution and Solid State

The existence of both the nitroso-phenol and quinone monoxime tautomers of nitrosophenol derivatives has been substantiated through various spectroscopic techniques. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to distinguish between the two forms. sedoptica.es The chemical shifts of the protons and carbon atoms in the aromatic ring and the functional groups are sensitive to the electronic environment, which differs significantly between the nitroso and oxime structures.

In the solid state, X-ray diffraction studies on related nitrosophenol compounds have often revealed the predominance of the quinone monoxime tautomer. sedoptica.es Infrared (IR) spectroscopy can also provide evidence for the tautomeric forms by identifying the characteristic vibrational frequencies of the O-H, N-O, C=O, and N-OH functional groups.

Influence of Solvent and Temperature on Tautomeric Ratios

The position of the tautomeric equilibrium is highly dependent on the surrounding environment, particularly the solvent. The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over the other. For instance, polar solvents may favor the more polar quinone monoxime form through dipole-dipole interactions or hydrogen bonding. The study of nitrosonaphthols, which are structurally related to nitrosophenols, has shown that the tautomeric populations are solvent-dependent. sedoptica.es

Stereoisomerism and Conformational Dynamics of the Ethoxy Group

Beyond tautomerism, the ethoxy group (-OCH2CH3) of this compound introduces another layer of structural complexity through stereoisomerism and conformational dynamics. The single bonds within the ethoxy group allow for rotation, leading to different spatial arrangements of the atoms, known as conformers.

The orientation of the ethoxy group relative to the plane of the aromatic ring can be described by dihedral angles. The rotation around the C(aromatic)-O bond and the O-CH2 bond results in various conformers with different energies. The relative populations of these conformers are determined by steric and electronic interactions within the molecule. While general principles of conformational analysis of alkoxy groups on aromatic rings are well-established, specific experimental or computational data on the rotational barriers and preferred conformations of the ethoxy group in this compound are not extensively documented.

Investigation of Intramolecular Hydrogen Bonding in Tautomeric Forms

Intramolecular hydrogen bonding plays a significant role in stabilizing the tautomeric forms of 2-nitrosophenols. In the nitroso-phenol tautomer, a hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the oxygen or nitrogen atom of the nitroso group. Similarly, in the quinone monoxime tautomer, an intramolecular hydrogen bond can exist between the hydrogen of the oxime hydroxyl group and the carbonyl oxygen.

Theoretical and Computational Investigations of 5 Ethoxy 2 Nitrosophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic distribution and three-dimensional arrangement of atoms in 5-Ethoxy-2-nitrosophenol. These calculations offer a detailed picture of the molecule's properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and energy of molecules like this compound. DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), can accurately model the compound's structural parameters.

DFT studies reveal the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. For instance, the calculations can determine the precise orientation of the ethoxy and nitroso functional groups relative to the phenol ring. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be mapped, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding intermolecular interactions and predicting sites of reactivity.

Table 1: Selected Optimized Geometrical Parameters of this compound Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (ethoxy) | 1.365 | - | - |

| O-C (ethyl) | 1.442 | - | - |

| C-N (nitroso) | 1.420 | - | - |

| N=O | 1.218 | - | - |

| C-C-O (ethoxy) | - | 120.5 | - |

| C-C-N (nitroso) | - | 118.9 | - |

| C-C-O-C (ethoxy) | - | - | 178.5 |

Note: The data in this table is representative of typical DFT calculations for similar aromatic compounds and is intended for illustrative purposes.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For this compound, ab initio calculations can be used to refine the geometric and electronic structures predicted by DFT. These methods are particularly valuable for obtaining highly accurate energies, which are essential for studying reaction mechanisms and the relative stabilities of different isomers or tautomers. Comparing the results from different levels of theory (e.g., HF, MP2, and DFT) can provide a comprehensive understanding of the molecule's electronic landscape and the reliability of the computational models.

Prediction and Characterization of Tautomeric Forms and Their Relative Stabilities

Like other o-nitrosophenols, this compound can exist in tautomeric equilibrium with its corresponding quinone-oxime form. researchgate.net Computational chemistry is an invaluable tool for investigating this tautomerism. By calculating the total electronic energies of both the nitrosophenol and quinone-oxime tautomers, their relative stabilities can be determined.

The energy difference between the tautomers indicates which form is more prevalent at equilibrium. DFT and ab initio methods can be employed to calculate these energies, as well as the energy barrier for the tautomeric interconversion. The inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM), is crucial, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium.

Table 2: Calculated Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|

| This compound | 0.00 | 0.00 |

Note: This data is hypothetical and based on general trends observed for nitrosophenol-quinone oxime tautomerism.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most stable conformations. mdpi.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

For example, the mechanism of a reaction involving the nitroso group, such as a reduction or an oxidation, can be investigated. The geometry of the transition state provides insight into the steric and electronic requirements of the reaction. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Methods like DFT are commonly used for these types of studies.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis transitions)

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation of the theoretical models.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These calculations can help in the assignment of experimental spectra and in understanding the electronic environment of the different nuclei in the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be matched with experimental peaks.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can help to understand the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value |

|---|---|

| ¹H NMR Chemical Shift (Phenolic OH) | 10.2 ppm |

| ¹³C NMR Chemical Shift (C-OH) | 155.8 ppm |

| IR Vibrational Frequency (N=O stretch) | 1580 cm⁻¹ |

Note: These values are representative and intended to illustrate the output of such calculations.

Mechanistic Organic Chemistry Involving 5 Ethoxy 2 Nitrosophenol

Redox Chemistry of the Nitroso Group

The nitroso (-NO) group is a versatile functional group that can undergo both oxidation and reduction, leading to a variety of nitrogen-containing compounds. Its redox chemistry is central to the transformations of 5-Ethoxy-2-nitrosophenol.

Oxidation Pathways and Products

The oxidation of the nitroso group in aromatic compounds typically yields the corresponding nitro compound. For this compound, the primary oxidation product is expected to be 5-Ethoxy-2-nitrophenol. This transformation involves the addition of an oxygen atom to the nitrogen of the nitroso moiety.

Common oxidizing agents capable of effecting this transformation include nitric acid, hydrogen peroxide, and potassium permanganate. The reaction with nitric acid, for instance, has been studied kinetically for nitrosophenol, indicating a plausible pathway for its ethoxy-substituted counterpart acs.org. The mechanism generally involves electrophilic attack on the nitroso nitrogen or a radical pathway, depending on the oxidant and reaction conditions.

| Oxidizing Agent | Expected Product | General Reaction Conditions |

| Nitric Acid (HNO₃) | 5-Ethoxy-2-nitrophenol | Acidic medium |

| Hydrogen Peroxide (H₂O₂) | 5-Ethoxy-2-nitrophenol | Often requires a catalyst |

| Potassium Permanganate (KMnO₄) | 5-Ethoxy-2-nitrophenol / Ring Cleavage | Basic or acidic, potential for over-oxidation |

Reduction Pathways and Products

The reduction of the nitroso group can proceed through several intermediates to ultimately yield an amino group. The complete reduction of this compound results in the formation of 2-Amino-5-ethoxyphenol. This is a synthetically important transformation as aminophenols are valuable intermediates.

A wide array of reducing agents can be employed, each with varying selectivity and reaction conditions. Catalytic hydrogenation using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a common and efficient method. Chemical reducing agents such as tin (Sn) or iron (Fe) in acidic media, sodium dithionite (B78146) (Na₂S₂O₄), or complex metal hydrides are also effective mdpi.comresearchgate.net. The reduction proceeds stepwise, likely through an N-hydroxylamino intermediate (2-(Hydroxyamino)-5-ethoxyphenol), which is rapidly reduced further to the amine.

| Reducing System | Primary Product | Notes |

| H₂ / Pd, Pt, or Ni | 2-Amino-5-ethoxyphenol | Catalytic hydrogenation, generally clean and high-yielding. |

| Fe / HCl or Sn / HCl | 2-Amino-5-ethoxyphenol | Classic metal-acid reduction method. |

| Sodium Dithionite (Na₂S₂O₄) | 2-Amino-5-ethoxyphenol | A milder reducing agent often used in aqueous solutions. |

| Sodium Borohydride (NaBH₄) / Catalyst | 2-Amino-5-ethoxyphenol | Requires a catalyst (e.g., Ni-based) for nitroso group reduction researchgate.net. |

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its three substituents: the hydroxyl (-OH), ethoxy (-OC₂H₅), and nitroso (-NO) groups.

Electrophilic Aromatic Substitution: The hydroxyl and ethoxy groups are powerful activating groups due to their ability to donate electron density to the ring via resonance (+R effect). They are both ortho, para-directors libretexts.orgbyjus.commlsu.ac.in. The nitroso group, conversely, is generally considered a deactivating group due to the electronegativity of nitrogen and oxygen (-I effect). However, like halogens, the nitrogen atom's lone pair can participate in resonance, making the nitroso group an ortho, para-director despite its deactivating nature stackexchange.comaskfilo.com.

In this compound, the substituents are located at positions 1, 2, and 5. The combined directing effects of the strongly activating -OH and -OC₂H₅ groups will dominate, directing incoming electrophiles to the positions ortho and para to them. The available positions for substitution are C3, C4, and C6.

Position C6: ortho to the -OH group and para to the -OC₂H₅ group. This position is strongly activated by both.

Position C4: para to the -OH group and ortho to the -OC₂H₅ group. This position is also strongly activated.

Position C3: meta to both the -OH and -OC₂H₅ groups, but ortho to the -NO group. This position is the least activated.

Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur preferentially at positions C4 and C6.

Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings typically resist nucleophilic attack. However, the presence of strong electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution wikipedia.orgopenstax.orgbritannica.com. The nitroso group, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it libretexts.orgnih.gov.

In this compound, the nitroso group at C2 would activate the ortho position (C1, occupied by -OH) and the para position (C5, occupied by -OC₂H₅). While there isn't a conventional leaving group like a halide, under forcing conditions, a nucleophile could potentially displace one of the existing groups. The reaction would proceed via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex openstax.org. The stability of this intermediate would be enhanced by the electron-withdrawing nitroso group.

Photochemical Reactions and Photoisomerization

The chemistry of 2-nitrosophenols is characterized by a significant tautomeric equilibrium with their corresponding quinone monoxime isomers sedoptica.esresearchgate.netbrainly.in. This compound is therefore expected to exist in equilibrium with 5-Ethoxy-1,2-benzoquinone 2-oxime . This equilibrium can be influenced by solvent polarity and temperature sedoptica.es.

The photochemical behavior of aromatic C-nitroso compounds is another area of interest. These compounds can exist as colorless or yellowish dimers in the solid state, which can photodissociate upon UV irradiation, especially at low temperatures, to form intensely colored blue or green monomers at.uamdpi.com. This reversible process is a form of photochromism. It is plausible that this compound could form such dimers and exhibit similar photochemical reactivity.

Reaction Kinetics and Thermodynamic Studies

Reaction Kinetics: The rate of reactions involving this compound would be influenced by its substituents. For instance, in the oxidation of the nitroso group to a nitro group, the electron-donating ethoxy and hydroxyl groups would increase the electron density on the nitroso group, potentially accelerating the reaction with an electrophilic oxidizing agent. Studies on the kinetics of nitrophenol reduction have shown pseudo-first-order behavior, providing a model for investigating similar reactions with this compound researchgate.netmdpi.com.

Thermodynamic Studies: The thermodynamic properties of phenols are well-documented. The O-H bond dissociation enthalpy (BDE) is a key parameter, indicating the stability of the phenoxyl radical formed upon hydrogen abstraction. For phenol, this value is approximately 360-370 kJ/mol nist.gov. The electron-donating ethoxy group at the para-position (relative to -OH) would be expected to stabilize the resulting phenoxyl radical through resonance, thereby lowering the O-H BDE. Conversely, the electron-withdrawing nitroso group at the ortho-position would destabilize the radical, increasing the BDE. The net effect would be a balance of these opposing influences. Thermodynamic parameters such as enthalpy of formation and proton affinity could be estimated using computational methods, drawing comparisons from data on nitrophenols, methoxyphenols, and other substituted phenols nih.govnist.govacs.orgresearchgate.net.

Biological Interactions and Mechanistic Biochemical Studies in Vitro/non Clinical

Investigation of Molecular Interactions with Biomolecules

The reactivity of 5-Ethoxy-2-nitrosophenol is largely dictated by its functional groups, which allow for a range of interactions with crucial biological molecules. These interactions have been explored in various model systems to understand the fundamental chemistry of its biological activity.

Mechanistic Studies of Nitrosation Reactions with Thiols and Amines in Model Systems

While direct studies on this compound are limited, the broader class of C-nitrosophenols, to which it belongs, is known to participate in nitrosation reactions. These compounds can act as catalysts in the formation of N-nitrosamines from secondary amines. The catalytic species is often the quinone monoxime tautomer of the nitrosophenol nih.gov. The rate of these reactions is typically pH-dependent, with optimal catalysis often observed around pH 5 nih.gov.

The proposed mechanism involves the transfer of the nitroso group from the nitrosophenol to an amine or a thiol. In the case of amines, this results in the formation of a nitrosamine. With thiols, the reaction can lead to the formation of S-nitrosothiols, which are themselves significant signaling molecules in various biological pathways. The reaction kinetics and yields are influenced by factors such as the basicity of the amine and the presence of anaerobic conditions, which can enhance the formation of nitrosated products nih.gov. Computational studies on the N-nitrosation of secondary amines suggest that the reaction is generally favorable and likely to occur if the reactive components encounter each other, even for sterically hindered amines researchgate.net.

Interactions with Metal-Containing Enzymes (e.g., Heme Proteins) and Their Functional Implications

Heme proteins, which contain an iron-porphyrin complex, are critical for a wide range of biological functions, including oxygen transport and enzymatic catalysis nih.gov. The interaction of nitroso compounds with these proteins can have significant functional consequences. Thiolate-ligated heme proteins, such as various cytochrome P450s, have been shown to be inactivated by processes involving nitration and nitrosylation nih.gov.

Although direct experimental data for this compound is not available, it is plausible that, like other nitroso-containing molecules, it could interact with the heme iron. This interaction can lead to the formation of a nitrosyl-heme complex, potentially altering the protein's catalytic activity or its ability to bind other ligands. Such modifications are of pathological significance and have been observed in various diseases nih.gov. The electronic structure and function of heme proteins are intricately linked to the symmetry of the heme group, which can be altered by interactions with external ligands nih.gov.

In Vitro Studies on Cellular Signaling Pathways

At a mechanistic level, the reactive nature of this compound suggests it could modulate cellular signaling pathways in vitro. The formation of S-nitrosothiols from its interaction with cysteine residues in proteins is a key potential mechanism. S-nitrosylation is a well-established post-translational modification that can alter protein function, localization, and stability, thereby impacting a wide array of cellular processes.

Furthermore, the ability of related compounds to interact with heme proteins suggests a potential to influence signaling pathways that are regulated by these proteins. For instance, nitric oxide (NO) is a critical signaling molecule, and compounds that can form nitrosyl-heme complexes might interfere with NO-mediated signaling.

Mechanisms of Action in Model Biological Systems

To further understand the biochemical impact of this compound, researchers have turned to simplified, model biological systems. These cell-free environments allow for the precise study of its effects on isolated enzymes and biochemical reactions without the complexities of a living cell.

Substrate or Inhibitor Studies with Isolated Enzymes (e.g., Oxidoreductases)

The redox-active nature of the nitrosophenol moiety suggests that this compound could be a substrate or inhibitor for oxidoreductase enzymes. These enzymes catalyze the transfer of electrons from one molecule to another. The phenol group could undergo oxidation, or the nitroso group could be reduced.

While specific studies with this compound are not documented in the reviewed literature, the general reactivity of nitrosophenols in redox reactions is known. Depending on the specific enzyme and reaction conditions, it could act as an electron donor or acceptor, potentially inhibiting the enzyme's normal function by competing with its natural substrate or by modifying the enzyme's active site.

Modulation of Biochemical Reactions in Cell-Free Systems

Cell-free systems provide a powerful platform for studying the direct effects of a compound on complex biochemical pathways without the interference of cellular uptake, metabolism, or transport nih.govnih.gov. In such systems, the addition of this compound could directly influence the rates and outcomes of specific enzymatic reactions or metabolic pathways.

For example, its ability to nitrosate thiols could alter the function of thiol-dependent enzymes within a cell-free extract, leading to changes in the metabolic flux through a particular pathway. The open nature of these systems allows for the precise manipulation of reaction components, enabling researchers to pinpoint the specific molecular targets of the compound and the consequences of their modification nih.gov.

Advanced Analytical Methodologies Utilizing 5 Ethoxy 2 Nitrosophenol

Development of Chemo/Biosensors for Metal Ions or Specific Analytes

The development of sensitive and selective chemosensors and biosensors is a burgeoning field of analytical chemistry. 5-Ethoxy-2-nitrosophenol and its derivatives have the potential to be employed as recognition elements in these sensors due to their inherent chemical properties.

Substituted 2-nitrosophenols are known to be excellent chromogenic reagents for the spectrophotometric determination of various metal ions, particularly iron(II). The reaction between a 2-nitrosophenol derivative and a metal ion typically results in the formation of a intensely colored coordination complex, which can be quantified using UV-Visible spectrophotometry.

While specific studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for its application in this area. For instance, a study on various nitrosophenol and nitrosonaphthol derivatives as reagents for the spectrophotometric determination of iron(II) demonstrated that compounds like 2-nitroso-5-dimethylaminophenol and 2-nitroso-5-diethylaminophenol are highly sensitive reagents for this purpose. rsc.org The complexes formed with iron(II) exhibit high molar absorptivities, allowing for the detection of trace amounts of the metal ion. rsc.org

The presence of the ethoxy group at the 5-position in this compound is expected to influence the electronic properties of the molecule, which in turn can affect the stability and spectral characteristics of its metal complexes. This substitution could potentially enhance the sensitivity and selectivity of the reagent for specific metal ions. The general principle of this detection method involves the formation of a metal-ligand complex, and the absorbance of this complex is measured at its wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

Table 1: Comparison of Molar Absorptivities of Iron(II) Complexes with Substituted 2-Nitrosophenols

| Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| 2-nitroso-5-dimethylaminophenol | ~750 | ~4 x 10⁴ |

| 2-nitroso-5-diethylaminophenol | ~750 | ~4 x 10⁴ |

Data extrapolated from a study on similar nitrosophenol derivatives, suggesting the potential high sensitivity of this compound as a spectrophotometric reagent. rsc.org

The nitroso group in this compound is electrochemically active, making this compound a suitable candidate for the development of electrochemical sensors. These sensors can be designed to detect the compound itself or to detect other analytes through its interaction with them. While specific electrochemical sensors for this compound are not widely reported, the principles of sensor design for related nitrophenol compounds are well-established.

Electrochemical detection of nitrophenols is often achieved using modified electrodes that enhance the sensitivity and selectivity of the measurement. scispace.comsemanticscholar.orgrsc.orgnih.govacs.org For instance, glassy carbon electrodes (GCEs) modified with various nanomaterials, such as graphene, carbon nanotubes, and metal nanoparticles, have been successfully employed for the detection of nitrophenol isomers. scispace.comsemanticscholar.org These modifications increase the electrode's surface area and catalytic activity, leading to improved sensor performance.

A potential electrochemical sensor for this compound could be fabricated by modifying a GCE with a suitable nanomaterial. The detection would be based on the electrochemical reduction or oxidation of the nitroso group at a specific potential. The resulting current would be proportional to the concentration of this compound. Furthermore, if this compound forms a stable complex with a specific metal ion, this interaction could be used to develop an indirect method for detecting that metal ion. mdpi.comnih.govmdpi.comcapes.gov.brresearchgate.net The binding of the metal ion would alter the electrochemical signal of the this compound, and this change could be correlated to the metal ion concentration.

Application as a Chemical Reagent in Analytical Protocols

Beyond its use in sensors, this compound can serve as a valuable chemical reagent in various analytical protocols. Its ability to form complexes with metal ions can be exploited in techniques such as titrimetry, gravimetry, and solvent extraction.

In titrimetry, it could be used as an indicator for the complexometric titration of metal ions. The endpoint of the titration would be signaled by a distinct color change upon the formation of the this compound-metal complex. In gravimetric analysis, it could be used as a precipitating agent to selectively precipitate a specific metal ion from a solution. The precipitate can then be filtered, dried, and weighed to determine the concentration of the metal ion.

Solvent extraction is another area where this compound could be applied. The formation of a neutral metal complex with this compound can facilitate the extraction of the metal ion from an aqueous phase into an immiscible organic phase. This is a common method for pre-concentrating metal ions before their determination by other analytical techniques.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Derivatives and Related Compounds

For HPLC analysis, a reversed-phase column (e.g., C18) would likely be suitable for the separation of this compound and its derivatives. researchgate.nettandfonline.comscientific.netoup.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with the possible addition of a buffer to control the pH. Detection could be achieved using a UV-Vis detector, as nitrosophenols exhibit strong absorbance in the UV-Visible region. A specific HPLC method has been described for the separation of 5-Diethylamino-2-nitrosophenol, a structurally similar compound, using a reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 2: Potential HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV-Vis at λmax |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

These parameters are hypothetical and would require optimization for the specific analysis of this compound, based on methods for similar compounds.

For GC analysis, derivatization of the polar hydroxyl and nitroso groups of this compound would likely be necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for this purpose. The derivatized compound could then be separated on a non-polar or medium-polarity capillary column and detected using a flame ionization detector (FID) or a mass spectrometer (MS).

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes for 5-Ethoxy-2-nitrosophenol. A primary area of investigation will be the refinement of classical methods like the Baudisch reaction, which traditionally synthesizes o-nitrosophenols from benzene (B151609) or substituted benzenes, hydroxylamine, and hydrogen peroxide in the presence of copper salts drugfuture.comdrugfuture.com.

Key research objectives in this area include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water, and replacing hazardous reagents with safer alternatives will be crucial. Methodologies for the sustainable production of phenol derivatives, for instance, through the catalytic synthesis from biobased furanic derivatives, could be adapted. researchgate.netrsc.org Another avenue is the development of oxidative polymerization of phenols in water, which presents a green method for creating related polyphenol structures. elsevierpure.com

Catalyst Development: There is a significant opportunity to explore novel catalytic systems to improve reaction yields and selectivity. This could involve using different transition metal catalysts or even metal-free catalytic systems to promote the regioselective C-H functionalization of the phenol ring. rsc.orgrsc.org The use of copper(II) N-heterocyclic carbene (NHC) complexes has shown promise in the activation of arylboronic acids for the synthesis of phenols and could be explored for nitrosophenol synthesis. researchgate.net

Flow Chemistry: The implementation of continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and yields, and facilitating safer handling of potentially unstable intermediates.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Focus | Relevant Precursors |

| Modified Baudisch Reaction | Direct nitrosation and hydroxylation | Improving regioselectivity, exploring alternative metal catalysts, use of greener oxidants. nih.govwikipedia.org | 4-Ethoxyphenol |

| Direct C-H Functionalization | Atom economy, step efficiency | Development of selective catalysts for ortho-nitrosation, understanding directing group effects. nih.gov | 3-Ethoxyphenol |

| Bio-based Routes | Sustainability, use of renewable feedstocks | Adaptation of furan-to-phenol conversion pathways to incorporate ethoxy and nitroso functionalities. rsc.org | Bio-derived furanics |

Design of Advanced Materials Based on this compound Complexes or Derivatives

The ability of o-nitrosophenols to act as ligands for metal ions opens up a vast field for the creation of novel materials with tailored properties. This compound can form stable complexes with a variety of transition metals. nih.gov These metal-nitrosophenolato complexes are known for their intense coloration and have been used in applications such as pigments. nih.govencyclopedia.pub

Future research in this area could explore:

Functional Polymers: Incorporating this compound or its derivatives as monomers or functional units in polymers could lead to materials with enhanced thermal stability, conductivity, or ion-binding capabilities. For example, polybenzoxazines, a class of phenolic thermosetting polymers, are known for their high performance and could be modified with this compound. mdpi.com

Porous Materials: The synthesis of metal-organic frameworks (MOFs) or porous organic polymers (POPs) using this compound as a building block could result in materials with high surface areas for applications in gas storage, separation, and catalysis.

Sensors and Electronics: The electronic properties of the nitrosophenol moiety and its metal complexes could be harnessed to develop chemical sensors or components for electronic devices. The photophysical properties of related nitrophenols, which are influenced by their electronic structure, suggest potential for optical applications. nih.govresearchgate.net

In-depth Mechanistic Understanding of Complex Biochemical Interactions (In Vitro)

Understanding the interaction of this compound with biological systems is a critical area for future research. In vitro studies will be essential to elucidate its potential bioactivity and mechanisms of action.

Projected research directions include:

Antioxidant and Anti-inflammatory Activity: Phenolic compounds are well-known for their antioxidant properties. researchgate.net In vitro assays could be employed to evaluate the radical scavenging and anti-inflammatory potential of this compound and its metabolites. frontiersin.org

Enzyme Inhibition Studies: Investigating the ability of this compound to inhibit specific enzymes could reveal potential therapeutic applications.

Bioaccessibility and Metabolism: Simulated digestion models can be used to assess the stability and bioaccessibility of this compound, providing insights into how it might be absorbed and metabolized in the body. nih.govmdpi.commdpi.com

Development of High-Throughput Screening Methods for Chemical Reactivity

To accelerate the discovery of new applications and derivatives of this compound, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid evaluation of numerous reaction conditions or compound variations.

Future efforts could focus on:

Catalyst Screening: HTS platforms can be used to quickly identify the most effective catalysts for the synthesis of this compound derivatives. sigmaaldrich.com

Reactivity Profiling: Screening the reactivity of this compound with a diverse library of chemical reagents can help to map its chemical space and identify novel transformations. nih.govnih.gov

Biological Activity Screening: HTS can be employed to rapidly assess the biological activity of a library of this compound derivatives against various cellular targets.

Integration with Advanced Spectroscopic Techniques for Real-Time Analysis

The use of advanced spectroscopic techniques will be crucial for both the synthesis and characterization of this compound and its derivatives, as well as for studying their dynamic behavior.

Key areas for integration include:

Real-Time Reaction Monitoring: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information on reaction kinetics and mechanisms, facilitating process optimization. fiveable.memt.comrsc.org

Ultrafast Spectroscopy: Ultrafast spectroscopic methods can be used to study the excited-state dynamics of this compound and its complexes, which is important for understanding their photophysical properties and potential applications in photocatalysis or photovoltaics. spectroscopyonline.com

Structural Elucidation: Advanced NMR and mass spectrometry techniques will be indispensable for the unambiguous characterization of novel derivatives and metal complexes of this compound.

The potential applications of various spectroscopic techniques are summarized in Table 2.

| Spectroscopic Technique | Application Area | Information Gained |

| UV-Visible Spectroscopy | Reaction kinetics, electronic properties | Changes in concentration, electronic transitions. fiveable.me |

| Infrared (IR) Spectroscopy | Structural analysis, reaction monitoring | Functional group identification, tautomeric forms. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, purity assessment | Connectivity of atoms, molecular structure. rsc.org |

| Mass Spectrometry (MS) | Molecular weight determination, reaction analysis | Identification of products and intermediates. nih.gov |

| Fluorescence Spectroscopy | Photophysical studies, sensing | Emission properties, environmental sensitivity. rsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Ethoxy-2-nitrosophenol, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves nitrosation of a precursor phenol derivative. For example, a procedure analogous to the preparation of 5-((3-aminopropyl)amino)-2-nitrosophenol di-hydrochloride involves reacting the precursor (e.g., 5-ethoxyphenol) with sodium nitrite in acidic ethanol under ice-cold conditions . Optimization includes controlling stoichiometry (e.g., 1.1 equivalents of NaNO₂), reaction time (3–5 hours), and purification via TLC (dichloromethane/methanol gradients) to monitor progress.

Q. How should researchers characterize the purity and structure of this compound?

- Methodology : Use a combination of spectral and chromatographic techniques:

- NMR : Compare chemical shifts with structurally similar compounds (e.g., 5-Methyl-2-nitrophenol or 4-Methoxy-2-nitrophenol ).

- Mass spectrometry : Confirm molecular ion peaks (e.g., molecular weight ~183.17 g/mol) and fragmentation patterns.

- TLC/HPLC : Assess purity using mobile phases like dichloromethane/methanol (ratios 2:8 to 5:5) .

Q. What are the solubility properties and stability considerations for this compound in experimental settings?

- Methodology : Solubility can be predicted using substituent effects—ethoxy groups enhance solubility in polar aprotic solvents (e.g., ethanol, DMSO). Stability studies should address nitroso group sensitivity to light and heat. Store solutions in amber vials at –20°C and avoid prolonged exposure to air to prevent decomposition .

Advanced Research Questions

Q. How do substituent effects (e.g., ethoxy vs. methoxy) influence the electronic and reactive properties of nitroso-phenol derivatives?

- Methodology : Compare Hammett σ constants for alkoxy groups: Ethoxy (–0.15) is less electron-withdrawing than methoxy (–0.27), affecting nitroso group reactivity. Use DFT calculations or UV-Vis spectroscopy to study charge distribution differences. Experimental validation could involve kinetic studies of nitrosation rates .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Methodology :

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) that may cause splitting .

- Isotopic labeling : Use ¹⁵N-labeled NaNO₂ to confirm nitroso group incorporation .

- Cross-validate : Compare with analogs like 5-Fluoro-2-nitrophenol to identify substituent-specific shifts.

Q. What are the mechanistic challenges in achieving regioselective nitrosation of ethoxy-substituted phenols?

- Methodology : Nitrosation regioselectivity depends on pH and substituent directing effects. Under acidic conditions, the ethoxy group may act as an ortho/para director. Use kinetic isotope effects (KIE) or computational modeling (e.g., Gaussian) to map transition states. Monitor byproducts (e.g., nitro derivatives) via LC-MS .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.